(7R,11R)-1-Bromo-3,7,11,15-tetramethylhexadecane
Description
(7R,11R)-1-Bromo-3,7,11,15-tetramethylhexadecane is a brominated organic compound with a complex structure characterized by multiple chiral centers
Properties
CAS No. |
199484-75-8 |
|---|---|
Molecular Formula |
C20H41Br |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(7R,11R)-1-bromo-3,7,11,15-tetramethylhexadecane |
InChI |
InChI=1S/C20H41Br/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h17-20H,6-16H2,1-5H3/t18-,19-,20?/m1/s1 |
InChI Key |
DNKBEUKCVDMKFH-LEAGNCFPSA-N |
Isomeric SMILES |
C[C@@H](CCC[C@@H](C)CCCC(C)CCBr)CCCC(C)C |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R,11R)-1-Bromo-3,7,11,15-tetramethylhexadecane typically involves the bromination of a suitable precursor. One common method is the bromination of (7R,11R)-3,7,11,15-tetramethylhexadecane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of (7R,11R)-1-Bromo-3,7,11,15-tetramethylhexadecane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, can lead to high-purity products suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(7R,11R)-1-Bromo-3,7,11,15-tetramethylhexadecane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of various derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in polar solvents such as ethanol or water.
Elimination: Strong bases like potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in ether solvents.
Major Products
The major products formed from these reactions include alcohols, amines, thiols, alkenes, and various oxidized or reduced derivatives, depending on the specific reaction conditions.
Scientific Research Applications
(7R,11R)-1-Bromo-3,7,11,15-tetramethylhexadecane has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: Studied for its interactions with biological molecules and potential bioactivity.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (7R,11R)-1-Bromo-3,7,11,15-tetramethylhexadecane involves its ability to participate in various chemical reactions due to the presence of the bromine atom and multiple chiral centers. The bromine atom can act as a leaving group in substitution and elimination reactions, while the chiral centers can influence the stereochemistry of the products formed. The compound’s interactions with biological molecules may involve binding to specific receptors or enzymes, leading to potential bioactivity.
Comparison with Similar Compounds
Similar Compounds
(7R,11R)-3,7,11,15-Tetramethylhexadecane: The non-brominated precursor of (7R,11R)-1-Bromo-3,7,11,15-tetramethylhexadecane.
Phytol: A related compound with a similar carbon skeleton but different functional groups.
Phytanic Acid: A metabolite of phytol with similar stereochemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
